Aristolactam Aii

Nephrotoxicity screening Renal tubular epithelial cells Structure-toxicity relationship

Aristolactam AII (CAS 53948-07-5, molecular formula C₁₆H₁₁NO₃, molecular weight 265.26 g/mol) is a naturally occurring phenanthrene lactam alkaloid belonging to the aristolactam class, structurally characterized by a dibenz[cd,f]indol-4(5H)-one skeleton with hydroxy and methoxy substitutions. This compound has been isolated from multiple plant genera including Aristolochia, Piper, Goniothalamus, and Saururus.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 53948-07-5
Cat. No. B132011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolactam Aii
CAS53948-07-5
Synonymsaristololactam A II
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC2=O)O
InChIInChI=1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19)
InChIKeyZEKAIRFOYPDZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Aristolactam AII (CAS 53948-07-5): Scientific Overview and Procurement-Relevant Class Context


Aristolactam AII (CAS 53948-07-5, molecular formula C₁₆H₁₁NO₃, molecular weight 265.26 g/mol) is a naturally occurring phenanthrene lactam alkaloid belonging to the aristolactam class, structurally characterized by a dibenz[cd,f]indol-4(5H)-one skeleton with hydroxy and methoxy substitutions [1]. This compound has been isolated from multiple plant genera including Aristolochia, Piper, Goniothalamus, and Saururus [2][3]. Aristolactam AII demonstrates cytotoxic activity against cancer cell lines and exhibits platelet aggregation inhibitory activity, distinguishing it from structurally related aristolochic acids which primarily act as genotoxic mutagens requiring nitroreductive activation .

Why Aristolactam AII (CAS 53948-07-5) Cannot Be Readily Substituted by Generic Aristolactam Analogs


Despite sharing a common phenanthrene lactam core, aristolactam analogs exhibit pronounced differences in cytotoxic potency, nephrotoxic profile, antibacterial selectivity, and physicochemical stability that preclude simple generic substitution. Structure-toxicity relationship studies demonstrate that subtle variations in ring substitution patterns—particularly the presence or absence of methylenedioxy versus methoxy groups and N-methylation status—produce IC₅₀ value differences exceeding 10-fold in human renal HK-2 cells [1]. Aristolactam AII occupies a distinct position within this structure-activity landscape, with documented quantitative differentiation from closely related analogs including aristolactam I, aristolactam BII, and cepharanone B across multiple independent studies [2][3]. The following evidence guide quantifies these differences precisely to inform scientifically defensible compound selection.

Aristolactam AII (CAS 53948-07-5): Quantitative Differentiation Evidence Against Closest Analogs


In Vitro Nephrotoxicity: Aristolactam AII Exhibits Significantly Lower HK-2 Cytotoxicity Than Aristolactam I and BII

In a head-to-head comparison of eight natural aristolactams using the MTT assay on human renal proximal tubular epithelial (HK-2) cells, aristolactam AII (AL AII) demonstrated an IC₅₀ value of 12.33 μM, which was approximately 4.4-fold less cytotoxic than aristolactam I (AL I, IC₅₀ = 2.78 μM) and aristolactam BII (AL BII, IC₅₀ = 2.49 μM) [1]. This quantitative difference was attributed to structural variations in ring A substitution patterns: the methylenedioxy group at C3 and C4 in AL I and AL BII enhances cytotoxicity, whereas the methoxy and hydroxy substitution pattern of AL AII confers a comparatively attenuated nephrotoxic profile [1].

Nephrotoxicity screening Renal tubular epithelial cells Structure-toxicity relationship

Renal Cytotoxicity Ranking: Aristolactam AII Demonstrates Intermediate Potency Between Cepharanone B and Aristololactam AIIIa

In a comparative study of three aristololactams isolated from Piper wallichii, aristolactam AII exhibited intermediate renal cytotoxicity with an IC₅₀ value of 18.97 μM in HK-2 cells, positioned between the more cytotoxic cepharanone B (IC₅₀ = 14.36 μM) and the less cytotoxic aristololactam AIIIa (IC₅₀ = 34.75 μM) [1]. This dose- and time-dependent cytotoxicity ranking provides a clear reference point for selecting among these three naturally co-occurring analogs. Additionally, LDH release assays confirmed cell membrane damage consistent with the MTT viability findings [1].

Renal safety assessment HK-2 cytotoxicity Natural product characterization

Anti-Biofilm Activity: Aristolactam AII Shows Superior Streptococcus mutans Biofilm Inhibition Compared to Aristolactam BII

In a comparative evaluation of four aristolactam alkaloids isolated from Goniothalamus velutinus, aristolactam AII (140 µg/mL) inhibited biofilm formation of Streptococcus mutans by 89.9%, outperforming aristolactam BII (90 µg/mL) which achieved 72.8% inhibition against the same pathogen [1]. Notably, aristolactam I showed no anti-biofilm activity under identical conditions, and velutinam exhibited activity against both S. mutans (41.3% at 70 µg/mL) and Proteus mirabilis (78.9%) [1]. The differential biofilm inhibition profile of aristolactam AII against S. mutans—a primary etiological agent of dental caries—constitutes a quantifiable functional distinction among structurally similar aristolactam analogs.

Antibacterial screening Biofilm inhibition Oral pathogen

Natural Abundance: Aristolactam AII Accumulates at Higher Concentrations in Plant Source Material Than Co-Occurring Analogs

Quantitative HPLC analysis of twelve batches of Piper wallichii revealed that aristolactam AII accumulates at 0.198–0.208 mg/g dry weight, representing a 1.8–2.0-fold higher abundance than cepharanone B (0.100–0.110 mg/g dry weight) and a 3.5–4.2-fold higher abundance than aristololactam AIIIa (0.047–0.059 mg/g dry weight) [1]. This differential natural abundance has direct implications for isolation yield and cost-effectiveness when sourcing these compounds from botanical material.

Phytochemical quantification Natural product sourcing Isolation feasibility

Cytotoxic Spectrum: Aristolactam AII Demonstrates Activity Against PS and KB Cell Lines Distinct from Antiplasmodial Analogs

Aristolactam AII exhibited cytotoxicity against PS and KB cell lines in culture, as reported in a study isolating multiple aristolactams from Pararistolochia flos-avis [1]. In contrast, when aristolactam AII was co-isolated from Desmos rostrata alongside other alkaloids, compound 1 (desmorostratine) showed potent cytotoxicity against KB cells (IC₅₀ = 2.4 μM), while compounds 2, 3, and 4 inhibited Plasmodium falciparum with IC₅₀ values of 4.2, 1.6, and 0.9 μM, respectively [2]. This divergent activity profile underscores that aristolactam AII occupies a distinct cytotoxic spectrum—active against certain mammalian cancer lines but not reported as a potent antiplasmodial—differentiating it from structurally related alkaloids with demonstrated antimalarial activity.

Cancer cell line screening Cytotoxic profiling Natural product anticancer discovery

Structural Differentiation: Aristolactam AII Lacks the Methylenedioxy Group Associated with Enhanced Nephrotoxicity in AL I and AL BII

Comprehensive structure-toxicity relationship analysis of eight aristolactams revealed that the presence of a methylenedioxy (-OCH₂O-) or methoxy (-OCH₃) group at the C3 and C4 positions of ring A significantly enhances cytotoxicity in HK-2 cells, whereas hydroxy (-OH) substitution and N-methylation (N-CH₃) attenuate cytotoxicity [1]. Aristolactam AII contains a methoxy and hydroxy substitution pattern without the methylenedioxy group present in AL I and AL BII, correlating with its 4.4–5.0-fold lower cytotoxicity (IC₅₀ = 12.33 μM vs. 2.78 μM and 2.49 μM, respectively) [1]. This SAR insight provides a molecular rationale for the differential toxicity profile and enables predictive differentiation among aristolactam congeners.

Structure-activity relationship Toxicophore identification Molecular design

Aristolactam AII (CAS 53948-07-5): High-Value Research and Industrial Application Scenarios


Renal Toxicity Benchmarking in Aristolactam Structure-Activity Studies

Aristolactam AII serves as a quantitatively defined intermediate nephrotoxicity reference standard for structure-toxicity relationship studies involving aristolactam congeners. With a validated HK-2 cell IC₅₀ of 12.33–18.97 μM across independent studies, it occupies a central position between the highly nephrotoxic AL I/AL BII (IC₅₀ ~2.5 μM) and the minimally cytotoxic sauristolactam (IC₅₀ ~43.8 μM) [1][2]. This intermediate cytotoxicity profile makes aristolactam AII particularly suitable as a calibration compound when evaluating novel semi-synthetic aristolactam derivatives, enabling researchers to contextualize new analogs relative to established benchmarks across the full toxicity spectrum. The availability of comparative quantitative data for eight structurally characterized aristolactams [1] further supports its use in predictive SAR model development.

Natural Product Isolation Feasibility and Method Development

Given its documented abundance of 0.198–0.208 mg/g dry weight in Piper wallichii—1.8–4.2-fold higher than co-occurring aristololactams cepharanone B and AIIIa [2]—aristolactam AII represents a practical target compound for developing and validating chromatographic isolation protocols. Its favorable natural concentration reduces the mass of starting plant material required to obtain workable quantities, making it an economical choice for academic laboratories establishing new extraction methodologies or for commercial natural product suppliers seeking to optimize production yields. The compound's solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [3] further facilitates straightforward purification and formulation.

Anti-Biofilm Screening in Oral Pathogen Research

Aristolactam AII provides a validated positive control for Streptococcus mutans biofilm inhibition assays, with documented 89.9% biofilm reduction at 140 µg/mL [4]. Its activity profile is quantitatively distinguished from the less efficacious aristolactam BII (72.8% at 90 µg/mL) and the inactive aristolactam I, enabling researchers to interrogate the structural determinants underlying anti-biofilm activity within the aristolactam class. This application scenario is particularly relevant for natural product chemists and microbiologists investigating botanical-derived agents against oral pathogens or seeking to identify biofilm-disrupting pharmacophores.

Comparative Cytotoxic Profiling in Cancer Cell Line Panels

Aristolactam AII demonstrates qualitatively documented cytotoxicity against PS and KB cell lines [5], yet lacks the sub-micromolar antiplasmodial potency observed in structurally related alkaloids co-isolated from Desmos rostrata [6]. This divergent activity profile positions aristolactam AII as a useful comparator compound in selectivity screening panels, where its activity against mammalian cancer cells but apparent inactivity against Plasmodium falciparum can help define the boundaries of therapeutic selectivity within phenanthrene lactam chemotypes. Investigators developing targeted anticancer agents may utilize aristolactam AII as a reference to benchmark tumor cell selectivity against normal cell viability.

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